Benzonitrile, 2-amino-5-ethoxy-4-fluoro-
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Overview
Description
Benzonitrile, 2-amino-5-ethoxy-4-fluoro- is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-5-ethoxy-4-fluoro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts like zinc chloride and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: Benzonitrile, 2-amino-5-ethoxy-4-fluoro- can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 2-amino-5-ethoxy-4-fluoro- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug candidates targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of benzonitrile, 2-amino-5-ethoxy-4-fluoro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, ethoxy, and fluorine groups can influence its binding affinity and selectivity, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 4-Fluorobenzonitrile
- 2-Amino-4-fluoro-5-methyl-benzonitrile
Comparison: Benzonitrile, 2-amino-5-ethoxy-4-fluoro- is unique due to the presence of the ethoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of the amino, ethoxy, and fluorine groups provides a distinct profile that can be advantageous in specific applications, such as increased solubility or enhanced binding interactions .
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-amino-5-ethoxy-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-9-3-6(5-11)8(12)4-7(9)10/h3-4H,2,12H2,1H3 |
InChI Key |
ULVAYBMXYWRIME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)N)F |
Origin of Product |
United States |
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